4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate
Overview
Description
4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate is an organic compound with the molecular formula C25H32O2 and a molecular weight of 364.5 g/mol. This compound is known for its unique structural properties, which include a benzoate ester functional group and a cyclohexyl ring substituted with a pentyl chain. It is used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
The synthesis of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate typically involves the esterification of 4-methylphenol with 4-(4-pentylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, where nucleophiles such as amines or alcohols replace the ester group, forming amides or new esters.
Scientific Research Applications
4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester functional group can undergo hydrolysis, releasing the active components that interact with biological pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate can be compared with other similar compounds, such as:
4-Methylphenyl benzoate: Lacks the cyclohexyl and pentyl substituents, resulting in different chemical and physical properties.
4-(4-Pentylcyclohexyl)benzoic acid: Contains a carboxylic acid group instead of the ester group, leading to different reactivity and applications.
4-Methylphenyl 4-(4-butylcyclohexyl)benzoate:
These comparisons highlight the unique structural features and applications of this compound.
Properties
IUPAC Name |
(4-methylphenyl) 4-(4-pentylcyclohexyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O2/c1-3-4-5-6-20-9-11-21(12-10-20)22-13-15-23(16-14-22)25(26)27-24-17-7-19(2)8-18-24/h7-8,13-18,20-21H,3-6,9-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJATSCGEHUKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633046 | |
Record name | 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-15-9 | |
Record name | 4-Methylphenyl 4-(4-pentylcyclohexyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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